Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes dissolving 1H-imidazole-4-carboxylic acid in methanol and adding sulfuric acid at 0°C. The mixture is then stirred overnight at 80°C .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are optimized for large-scale production and may include additional purification steps to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: Another imidazole derivative with similar structural features but different functional groups.
1-Methylimidazole: Known for its use in various chemical reactions and as a catalyst.
Uniqueness
Methyl 4-amino-1H-imidazole-2-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H8ClN3O2 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
methyl 5-amino-1H-imidazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-7-2-3(6)8-4;/h2H,6H2,1H3,(H,7,8);1H |
InChI Key |
AUGOHKLGAPRIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N1)N.Cl |
Origin of Product |
United States |
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